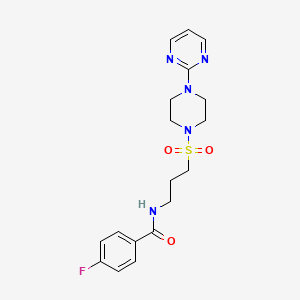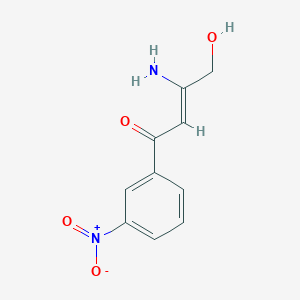
3-Amino-4-hydroxy-1-(3-nitrophenyl)but-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Compounds like “(2Z)-3-amino-4-hydroxy-1-(3-nitrophenyl)but-2-en-1-one” belong to a class of organic compounds known as polyphenols, which are widespread in plants and fungi . They play different roles as structural and functional metabolites .
Chemical Reactions Analysis
Polyphenols, including similar compounds, can undergo a variety of chemical reactions, including oxidation and reduction reactions, and can interact with proteins and other macromolecules .科学的研究の応用
Fluorescence Applications
The compound's derivatives, specifically 2-(4-amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones, have been explored for their fluorescence properties, indicating potential use as molecular fluorescent probes. The structuring of these molecules, including the presence of various alkyl moieties and ligands, contributes to their fluorescent characteristics and potential applicability in binding to biomolecules for fluorescence labeling purposes (Motyka et al., 2011).
Asymmetric Synthesis Applications
The compound's derivatives also play a role in asymmetric synthesis. Specifically, the 4-nitrophenyl ether derivatives of but-3-en-1-ol have been utilized as directing groups in asymmetric aminohydroxylation reactions. This process is significant for the enantioselective synthesis of various compounds, including GABOB and homoserine derivatives, showcasing the compound's utility in the synthesis of complex organic molecules (Harding et al., 2005).
Structural and Bonding Studies
The compound's framework is instrumental in understanding intramolecular interactions, particularly hydrogen bonding. Studies on beta-enaminones, including derivatives of the compound , provide insights into the factors that influence the strength and characteristics of intramolecular N-H...O hydrogen bonds. This research has implications for the design and synthesis of compounds with specific bonding and structural properties (Bertolasi et al., 2006).
Peptide Bond Formation
The compound's derivatives have been identified as novel protecting groups for amino and hydroxyl groups, instrumental in peptide synthesis. The 3-nitro-2-pyridinesulfenyl (Npys) group, derived from these compounds, exhibits unique properties such as ease of introduction, selective removal, and activation for peptide bond formation, highlighting its relevance in peptide and ester bond formation during peptide synthesis (Matsueda & Walter, 2009).
作用機序
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2Z)-3-amino-4-hydroxy-1-(3-nitrophenyl)but-2-en-1-one involves the condensation of 3-nitrobenzaldehyde with glycine followed by cyclization and reduction.", "Starting Materials": [ "3-nitrobenzaldehyde", "glycine", "sodium hydroxide", "sodium borohydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Dissolve 3-nitrobenzaldehyde (1.0 equiv) and glycine (1.2 equiv) in ethanol and add sodium hydroxide (1.5 equiv). Stir the mixture at room temperature for 24 hours.", "Step 2: Acidify the reaction mixture with acetic acid and extract the product with ethyl acetate.", "Step 3: Cyclize the product by heating it with acetic anhydride and catalytic amounts of sulfuric acid.", "Step 4: Reduce the nitro group to an amino group by adding sodium borohydride (1.5 equiv) in methanol. Stir the mixture at room temperature for 24 hours.", "Step 5: Purify the product by recrystallization from ethanol." ] } | |
CAS番号 |
866134-02-3 |
分子式 |
C10H10N2O4 |
分子量 |
222.20 g/mol |
IUPAC名 |
3-amino-4-hydroxy-1-(3-nitrophenyl)but-2-en-1-one |
InChI |
InChI=1S/C10H10N2O4/c11-8(6-13)5-10(14)7-2-1-3-9(4-7)12(15)16/h1-5,13H,6,11H2 |
InChIキー |
NMXBEUNMEDYPJX-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=C(CO)N |
正規SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=C(CO)N |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



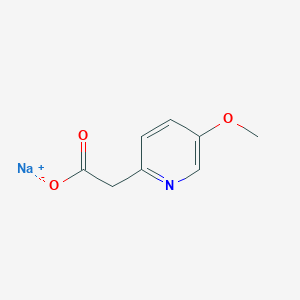
![N-(2-chlorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2634511.png)


![[Ethoxy(methyl)phosphoryl]methanamine;hydrochloride](/img/structure/B2634515.png)
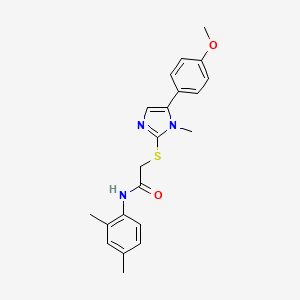
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2634520.png)

![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2634523.png)
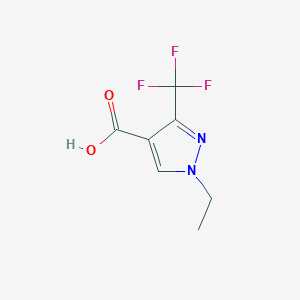
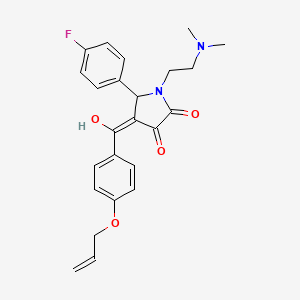
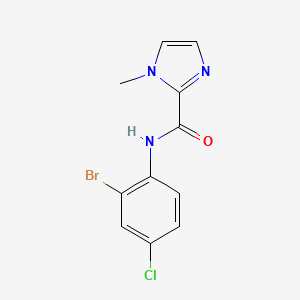
![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(prop-2-en-1-yl)acetamide](/img/structure/B2634529.png)
